molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No.: B109124
CAS No.: 138048-80-3
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound with the molecular formula C₄H₉NO. It is a six-membered heterocyclic compound containing both amine and ether functional groups. This compound is a colorless liquid with a weak ammonia-like odor. It is widely used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Morpholine is an organic chemical compound that features both amine and ether functional groups . It is often used in conjunction with low concentrations of hydrazine or ammonia to provide a comprehensive all-volatile treatment chemistry for corrosion protection for steam systems . The primary targets of this compound are the enzymes involved in the metabolic pathways of its biodegradation .

Mode of Action

This compound interacts with its targets by facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This interaction disrupts the homeostasis of lysosomal pH and inactivates lysosomal Cathepsin B enzyme .

Biochemical Pathways

This compound degradation is primarily completed by the Mycobacterium genus . This compound monooxygenase, an important enzyme in this pathway, catalyzes the biotransformation of this compound to 2-(2-aminoethoxy) acetic acid . This enzyme contains a cytochrome P450 catalytic subunit . Many different species of Mycobacterium have been shown to degrade this compound via a shared group of degradation reactions for cyclic amines .

Pharmacokinetics

It is known that this compound decomposes reasonably slowly in the absence of oxygen at the high temperatures and pressures in steam systems . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability could be influenced by these environmental conditions.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in disrupting the homeostasis of lysosomal pH . This disruption can lead to the inactivation of lysosomal Cathepsin B enzyme , which plays a crucial role in protein degradation and turnover.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in the absence of oxygen and under high temperatures and pressures, this compound decomposes slowly . This suggests that the compound’s action and efficacy could be influenced by these environmental conditions. Furthermore, this compound is often used in environments with low concentrations of hydrazine or ammonia, which can also impact its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine can be synthesized through several methods. One common method involves the dehydration of diethanolamine using concentrated sulfuric acid. This reaction proceeds as follows:

HOCH2CH2NHCH2CH2OHH2SO4O(CH2CH2)2NH+2H2O\text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{O(CH}_2\text{CH}_2)_2\text{NH} + 2\text{H}_2\text{O} HOCH2​CH2​NHCH2​CH2​OHH2​SO4​​O(CH2​CH2​)2​NH+2H2​O

Another method involves the reaction of bis(2-chloroethyl)ether with ammonia, producing this compound and ammonium chloride as by-products .

Industrial Production Methods: Industrially, this compound is often produced by the dehydration of diethanolamine with concentrated sulfuric acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Morpholine undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: this compound can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Scientific Research Applications

Morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: Similar to morpholine but lacks the ether oxygen.

    Tetrahydrofuran: Contains an ether oxygen but lacks the amine group.

    Pyrrolidine: Contains a nitrogen atom but lacks the ether oxygen.

Uniqueness of this compound: this compound’s unique combination of amine and ether functional groups makes it distinct from other similar compounds. This dual functionality allows this compound to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

morpholine
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InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
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InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
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Molecular Formula

C4H9NO
Record name MORPHOLINE
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Related CAS

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1])
Record name Morpholine
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DSSTOX Substance ID

DTXSID2025688
Record name Morpholine
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Molecular Weight

87.12 g/mol
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Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]
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Boiling Point

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F
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Flash Point

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3
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Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg
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Record name Morpholine
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Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known., Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.
Record name Morpholine
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Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).
Record name Morpholine
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Color/Form

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F].

CAS No.

110-91-8
Record name MORPHOLINE
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Melting Point

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F
Record name MORPHOLINE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.8 g. of allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate in about 100 ml. of 1,2-dichloroethane was added 0.628 g. (1 equiv.) of the enamine formed with n-butyraldehyde and morpholine and the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was evaporated to dryness at 40° C. and the residue chromatographed on silica gel using 10% ethyl acetate in toluene vs. ethyl acetate. Multiple fractions were collected and the fractions containing the product (via tlc) were pooled and evaporated to yield 1.479 g (72.5% yield) of allyl 7β-(2-thienylacetylamino)-3-[1-(4-morpholinyl)butylideneamino]-3-cephem-4-carboxylate.
Name
allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Additionally, amine-oxides, and particularly NMMO, have a limited thermal stability, which varies depending on their structure. The monohydrate of NMMO melts at temperatures of approximately 72° C., and the water-free compound melts at 172° C. When the monohydrate is heated, strong discolourings will occur from a temperature of 120°/130° C. on. Such temperatures however are common in processes for the production of cellulose moulded bodies. From 175° C. on, strong exothermal reactions will occur, which may lead to explosions. During this reaction, NMMO is thermally degraded, producing particularly N-methyl-morpholine, morpholine, formaldehyde and CO2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine-oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

To a solution of morpholinone 2 (0.214 g, 0.750 mmol) in toluene (10 mL), Red-Al (65% solution in toluene, 1.5 mL) was added dropwise at 0° C. The reaction mixture was stirred at ice temperature for 4 h. Excess Red-Al was destroyed by dropwise addition of 2M NaOH solution (5 mL) and acidified to pH 2 with 6N HCl. The solution was neutralized with saturated NaHCO3 and extracted with toluene (2×10 mL). The combined organic extract was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the product was purified on a column of silica gel (ethyl acetate: methanol, 80:20) to give morpholine compound 3 as a colorless solid (Yield: 0.062 g, 31%), mp 156-158° C. 1H NMR (CDCl3) δ: 7.45-7.38 (m, 5H), 6.97 (m, 2H), 6.58 (m, 1H), 6.50 (d, 1H), 4.53 (d, 1H), 4.10 (m, 1H), 3.95 (m, 1H), 3.90 (m, 1H), 2.90 (m, 2H), 2.50 (m, 1H), 2.42 (m, 1H). MS (ES) m/z 285.98 [C17H19NO3+H]+. Analysis: Calcd for C17H19NO3 (0.5H2O) C, 69.37; H, 6.85; N, 4.76. Found: C, 69.68; H, 5.45; N, 4.44.
Name
morpholinone
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
31%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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